![molecular formula C21H20N2O4 B2754409 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea CAS No. 1421507-69-8](/img/structure/B2754409.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, a naphthalen-1-yl group, and a urea group . Benzo[d][1,3]dioxol-5-yl is a component found in many organic compounds, including some pharmaceuticals . Naphthalen-1-yl is a polycyclic aromatic hydrocarbon derived from naphthalene. Urea is a common component in many compounds and has a wide range of uses .
Molecular Structure Analysis
Again, without specific information, I can only speculate that the molecular structure would involve the benzo[d][1,3]dioxol-5-yl group and the naphthalen-1-yl group connected by the urea group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Synthesis of Urea Derivatives
Research into the synthesis of urea derivatives, including those containing naphthalene groups, has demonstrated the potential for developing novel compounds with varied applications. One study outlines the efficient combination of ionic liquids and microwave irradiation for polycondensation of compounds containing 3-hydroxynaphthalene, leading to high yields of disubstituted urea derivatives suitable for polymerization studies (Mallakpour & Rafiee, 2007).
Cascade Reactions for Naphthalenones
An innovative cascade reaction involving sulfoxonium ylides with α-diazocarbonyl compounds has been reported. This method leads to the formation of highly functionalized naphthalenones, showcasing the chemical versatility of naphthalene derivatives in synthesizing complex molecules (Chen et al., 2019).
Photoinitiation for Radical Polymerization
The development of a 1,3-benzodioxole derivative of naphthodioxinone as a caged one-component Type II photoinitiator for free radical polymerization highlights the application of benzodioxole and naphthalene moieties in materials science. Upon irradiation, this compound releases active species that initiate polymerization, illustrating its potential in photopolymerization processes (Kumbaraci et al., 2012).
Biochemical Evaluation and Photophysical Properties
Acetylcholinesterase Inhibitors
Flexible urea derivatives have been evaluated for their antiacetylcholinesterase activity. The design of these compounds involves optimizing the spacer length and conformational flexibility, contributing to the understanding of molecular interactions with the enzyme and offering insights into the development of therapeutic agents (Vidaluc et al., 1995).
Fluorescent Derivatives for Biological Assays
The synthesis of fluorescent derivatives from amino acids for potential use in biological assays has been explored. By coupling amino acids with naphthalene derivatives, researchers have developed strongly fluorescent compounds, opening avenues for their application in biological imaging and diagnostics (Frade et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-3-naphthalen-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-18(17-7-3-5-14-4-1-2-6-16(14)17)10-11-22-21(25)23-15-8-9-19-20(12-15)27-13-26-19/h1-9,12,18,24H,10-11,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNNTNIGJSJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

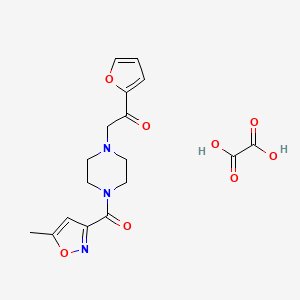

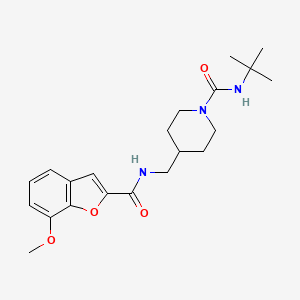

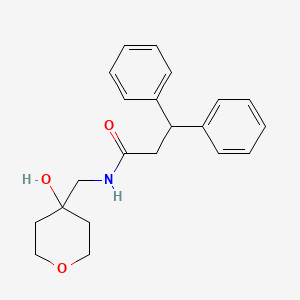
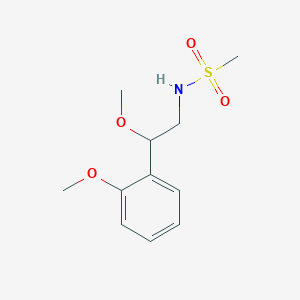
![9-(3-hydroxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2754333.png)
![3-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2754334.png)

![4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2754337.png)
![(4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2754339.png)
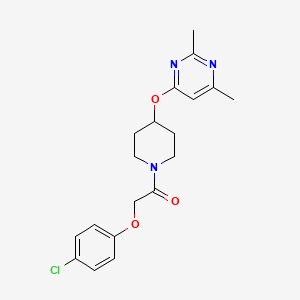
![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/no-structure.png)
